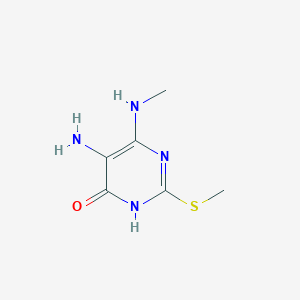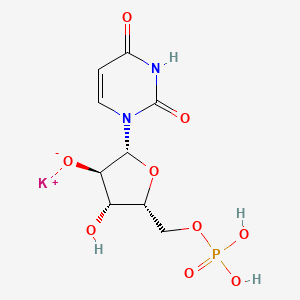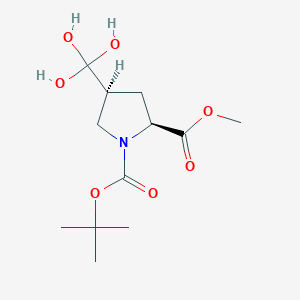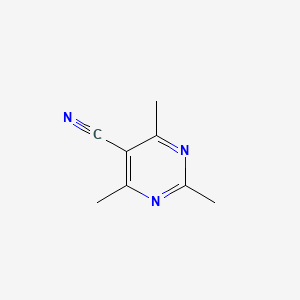
5-Amino-6-(methylamino)-2-(methylthio)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-(methylamino)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative with potential applications in various scientific fields. This compound is characterized by the presence of amino, methylamino, and methylthio groups attached to a pyrimidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(methylamino)-2-(methylthio)pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with methylamine to introduce the methylamino group. This intermediate is then treated with thiourea to replace the chloro group with a methylthio group, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(methylamino)-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Electrophiles like alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
5-Amino-6-(methylamino)-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-6-(methylamino)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of amino and methylamino groups allows for hydrogen bonding and electrostatic interactions with target proteins, while the methylthio group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(methylthio)pyrimidin-4(3H)-one
- 6-(Methylamino)-2-(methylthio)pyrimidin-4(3H)-one
- 5-Amino-6-(ethylamino)-2-(methylthio)pyrimidin-4(3H)-one
Uniqueness
5-Amino-6-(methylamino)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methylamino groups allows for diverse chemical modifications, while the methylthio group enhances its potential as a bioactive molecule.
Properties
Molecular Formula |
C6H10N4OS |
|---|---|
Molecular Weight |
186.24 g/mol |
IUPAC Name |
5-amino-4-(methylamino)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H10N4OS/c1-8-4-3(7)5(11)10-6(9-4)12-2/h7H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
RLOJLXKTJLYVMR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)NC(=N1)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]-](/img/structure/B13091885.png)
![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13091886.png)

![(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13091902.png)







